1,4-Dioxaspiro[4.6]undecan-6-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dioxaspiro[4.6]undecan-6-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O3/c10-8-4-2-1-3-5-9(8)11-6-7-12-9/h1-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZICAMABFFYFUNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=O)C2(CC1)OCCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80340794 | |
| Record name | 1,4-Dioxaspiro[4.6]undecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89874-32-8 | |
| Record name | 1,4-Dioxaspiro[4.6]undecan-6-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80340794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Strategic Approaches for the Synthesis of 1,4 Dioxaspiro 4.6 Undecan 6 One and Analogues
Retrosynthetic Disconnections and Key Intermediates for Spiro[4.6] Systems
Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules by breaking them down into simpler, commercially available starting materials. For spiro[4.6]undecane systems, a primary disconnection strategy involves breaking the two C-O bonds of the ketal. This leads back to a dihydroxy ketone precursor. This linear precursor contains all the necessary carbon atoms and functional groups poised for the crucial spirocyclization step.
Further disconnection of the dihydroxy ketone intermediate can be envisioned through various carbon-carbon bond-forming reactions. For instance, an aldol (B89426) or related condensation reaction could form the bond between the carbon alpha to the ketone and the carbon bearing one of the hydroxyl groups. Alternatively, a Grignard or other organometallic addition could be used to construct the carbon skeleton. The choice of disconnection and the corresponding synthetic strategy will often depend on the desired substitution pattern on the spirocyclic framework. researchgate.netresearchgate.net
The key intermediate in many syntheses of spiro[4.6] systems is the dihydroxy ketone. The relative stereochemistry of the two hydroxyl groups and the stereocenter at the spirocyclic carbon are often controlled during the synthesis of this intermediate or in the subsequent cyclization step.
Cyclization Methodologies for Dioxaspiro[4.6]undecane Formation
The formation of the dioxaspiro[4.6]undecane core is typically achieved through an intramolecular cyclization of a linear precursor. Several methodologies have been developed to effect this transformation, each with its own advantages and limitations.
Acid-Catalyzed Spirocyclization of Dihydroxy Ketone Precursors
One of the most common and direct methods for the formation of spiroketals is the acid-catalyzed spirocyclization of a dihydroxy ketone precursor. wikipedia.org This reaction involves the protonation of the ketone carbonyl group, followed by sequential intramolecular nucleophilic attack by the two hydroxyl groups. The equilibrium of this process often favors the formation of the thermodynamically more stable spiroketal isomer.
The reaction is typically carried out in the presence of a protic or Lewis acid catalyst. The choice of acid and reaction conditions can influence the stereochemical outcome of the cyclization, particularly when multiple stereoisomers are possible. While this method is widely used, it may not always provide high stereocontrol, and the harsh acidic conditions can sometimes be incompatible with sensitive functional groups present in the precursor. wikipedia.org
A study on the synthesis of substituted spiro[5.5]undecanes utilized a Lewis acid-catalyzed Michael addition followed by cyclization, demonstrating the utility of acid catalysis in forming spirocyclic systems. banglajol.inforesearchgate.net
Table 1: Examples of Acid-Catalyzed Spirocyclization
| Precursor | Acid Catalyst | Product | Reference |
| Dihydroxy ketone | p-Toluenesulfonic acid | 1,4-Dioxaspiro[4.6]undecan-6-one | google.com |
| (2-Haloaryl)alkyl alcohol and dihydropyranyl boronate | Acid catalyst | Benzoannulated spiroacetal | acs.org |
This table is illustrative and specific examples for this compound via this method require further specific literature investigation.
One-Pot Convergent Oxidative Annulative Approaches
To improve efficiency and reduce the number of synthetic steps, one-pot convergent approaches have been developed. These strategies often involve the in-situ generation of a key intermediate that then undergoes a cascade of reactions to form the final spiroketal product.
One such approach is oxidative annulation. For instance, a furan (B31954) ring can be oxidized to generate a 1,4-dicarbonyl compound, which can then undergo intramolecular cyclization with appropriately positioned hydroxyl groups to form the spiroketal. researchgate.net These methods can be highly efficient, combining multiple transformations into a single operation. A one-pot sequential p-hydroxybenzylation/oxidative dearomatization/spiroannulation has been designed for the efficient construction of tetrahydrofuran-containing spiro-cyclohexadienones. rsc.org
Intramolecular Cyclization via Epoxide Ring Opening
A powerful and stereocontrolled method for spiroketal synthesis involves the intramolecular ring-opening of an epoxide. mdpi.com In this approach, a precursor containing both an epoxide and a hydroxyl group is synthesized. The hydroxyl group then acts as an intramolecular nucleophile, attacking the epoxide ring to form the spiroketal.
This method offers excellent control over the stereochemistry at the newly formed stereocenters. The stereochemistry of the epoxide and the geometry of the transition state for the ring-opening reaction dictate the stereochemical outcome of the spiroketal. Both acid- and base-catalyzed epoxide opening conditions can be employed. A Ti(Oi-Pr)4-mediated kinetic spirocyclization of glycal epoxides has been developed for the stereocontrolled synthesis of spiroketals, proceeding with retention of configuration at the anomeric carbon. cornell.edunih.gov This method has been used to form five-, six-, and seven-membered rings. cornell.edu Studies on the epoxidation of ethyl 3-(6-hydroxycyclohex-1-en-1-yl)propanoate have shown that chelation-controlled epoxide opening can lead to spiro lactones. researchgate.net
Transformations Utilizing Nitro Compounds as Key Synthons
Nitro compounds are versatile synthetic intermediates due to the strong electron-withdrawing nature of the nitro group, which facilitates a variety of carbon-carbon bond-forming reactions and can be subsequently transformed into other functional groups. nih.govmdpi-res.comudel.edu
Nitroaldol (Henry) Reactions in Spiroketal Construction
The Nitroaldol or Henry reaction is a classic carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. wikipedia.orgorganic-chemistry.orgyoutube.comyoutube.com This reaction is particularly useful in the construction of precursors for spiroketals. mdpi.comnih.gov The resulting β-nitro alcohol can be further elaborated. For example, the nitro group can be converted to a carbonyl group via the Nef reaction, providing the necessary keto-functionality for spirocyclization. mdpi.comnih.gov
The Henry reaction can be catalyzed by a variety of bases, and significant progress has been made in developing asymmetric versions of this reaction to control the stereochemistry of the newly formed stereocenters. wikipedia.orgorganic-chemistry.org This stereocontrol is crucial for the synthesis of enantiomerically pure spiroketals. The reaction between a nitroalkane and an aldehyde generates a nitronate, which acts as a carbon nucleophile. mdpi.com This process allows for the assembly of dihydroxy ketone frameworks suitable for spiroketal preparation. mdpi.comnih.gov
Table 2: Key Transformations in Henry Reaction-based Spiroketal Synthesis
| Reaction Step | Description | Key Reagents | Reference |
| Henry Reaction | C-C bond formation between a nitroalkane and an aldehyde/ketone. | Base (e.g., organic or inorganic bases) | wikipedia.orgpsu.edu |
| Nef Reaction | Conversion of a nitro group to a carbonyl group. | Strong acidic conditions after formation of nitronate anion | mdpi.comnih.gov |
| Reduction | Reduction of a carbonyl group to a hydroxyl group. | NaBH₄ | mdpi.com |
Michael Additions Leading to Spiroketal Precursors
The Michael reaction, or conjugate addition, is a cornerstone in organic synthesis for forming carbon-carbon bonds. masterorganicchemistry.com This reaction involves the 1,4-addition of a nucleophile, known as a Michael donor, to an α,β-unsaturated carbonyl compound, or Michael acceptor. masterorganicchemistry.com In the synthesis of spiroketals, this method is instrumental in assembling the requisite carbon framework that will ultimately cyclize to form the target spirocyclic system.
A particularly effective strategy employs nitroalkanes as the Michael donor. nih.govsctunisie.org The high electron-withdrawing capacity of the nitro group significantly increases the acidity of its α-hydrogens, facilitating the formation of a stabilized carbanion (a nitronate anion) under mild basic conditions. nih.gov This nitronate anion then serves as a potent nucleophile, attacking the β-carbon of a suitable Michael acceptor, such as an α,β-unsaturated ketone or ester. masterorganicchemistry.comnih.gov This process establishes a new carbon-carbon bond and generates a γ-nitrocarbonyl compound, which is a key precursor for the spiroketal. nih.gov The reaction is thermodynamically favorable due to the formation of a strong C-C single bond at the expense of a weaker C=C pi bond. masterorganicchemistry.com This approach is a key part of a modular strategy for building dihydroxy ketone frameworks that are primed for spiroketalization. nih.gov
Nef Reaction for Keto Group Introduction and Subsequent Spiroketalization
Following the successful carbon-carbon bond formation via Michael addition of a nitroalkane, the nitro group itself becomes a synthetic handle for introducing the crucial keto functionality. This transformation is accomplished through the Nef reaction, which converts a primary or secondary nitroalkane into an aldehyde or ketone, respectively, typically under acidic hydrolytic conditions. wikipedia.orgyoutube.comnih.gov The reaction proceeds by first forming a nitronate salt with a base, which is then treated with strong mineral acid. youtube.comorganic-chemistry.org Protonation of the nitronate on oxygen generates a nitronic acid intermediate, which, upon further protonation and subsequent attack by water, ultimately collapses to release the carbonyl compound and nitrous oxide. wikipedia.orgyoutube.com
In the context of spiroketal synthesis, the Nef reaction is the pivotal step that "unmasks" the ketone from the nitroalkane precursor. nih.gov For instance, a γ-nitrocarbonyl compound formed from a Michael addition can be further manipulated, such as by reducing an existing carbonyl to a hydroxyl group, to create a nitro diol. nih.gov The subsequent Nef reaction converts the nitro group into a ketone, generating the essential dihydroxy ketone precursor. nih.gov This precursor, now containing all the necessary components, undergoes a spontaneous or acid-catalyzed intramolecular cyclization (ketalization) to furnish the thermodynamically stable spiroketal ring system. nih.gov This combined Michael addition-Nef reaction sequence represents a powerful polarity reversal (umpolung) strategy, where the nitroalkane initially functions as a nucleophile and is ultimately converted into an electrophilic carbonyl carbon. nih.gov
| Reaction Step | Description | Key Intermediates | Reference(s) |
| Michael Addition | A nitronate anion adds to an α,β-unsaturated carbonyl compound. | Nitronate anion, γ-nitrocarbonyl compound | nih.gov, sctunisie.org |
| Reduction (optional) | An existing carbonyl is reduced to a hydroxyl group. | Nitro diol | nih.gov |
| Nef Reaction | The nitro group is hydrolyzed to a ketone under acidic conditions. | Nitronic acid, Dihydroxy ketone | nih.gov, wikipedia.org |
| Spiroketalization | Intramolecular cyclization of the dihydroxy ketone. | Spiroketal | nih.gov |
Olefin Metathesis Strategies in Spiroketal Synthesis
Olefin metathesis has become a powerful and widely used transformation in organic synthesis for the formation of carbon-carbon double bonds. orgsyn.org This catalytic reaction allows for the precise and efficient construction of cyclic and macrocyclic structures, offering significant advantages in complex molecule synthesis.
Ring-Closing Metathesis (RCM) of Cyclic Ketals
Ring-closing metathesis (RCM) is a particularly effective strategy for the synthesis of spiroketals. rsc.org This approach typically involves a precursor molecule that already contains one of the heterocyclic rings (as a cyclic ketal) and is appended with two terminal alkene functionalities. When subjected to a ruthenium-based catalyst, such as Grubbs' or Hoveyda-Grubbs' catalysts, the two alkene chains react, closing a new ring and forming the second half of the spiroketal system in a single step. orgsyn.orgbeilstein-journals.org
This strategy offers a direct and often high-yielding route to the spiro-linkage under neutral reaction conditions. rsc.org The flexibility of this method allows for the synthesis of various spiro-cyclic systems, including those analogous to this compound. researchgate.net The resulting spiroketal contains a double bond within the newly formed ring, which serves as a useful synthetic handle for further functionalization. The efficiency of RCM has established it as a key method for preparing complex spirocyclic architectures. orgsyn.org
| Catalyst Generation | Description | Typical Application | Reference(s) |
| Grubbs' 1st Generation | Ruthenium benzylidene catalyst. | General purpose, sometimes more effective in the presence of ethene for enyne metathesis. | beilstein-journals.org |
| Grubbs' 2nd Generation | Features an N-heterocyclic carbene (NHC) ligand, offering higher activity and stability. | More robust for challenging or sterically hindered substrates. | orgsyn.org |
| Hoveyda-Grubbs' 2nd Gen. | A chelating isopropoxybenzylidene ligand provides enhanced stability and recovery. | Widely used in industrial applications for its stability and activity. | orgsyn.org |
Alkylation and Condensation Approaches
Diverse strategies involving alkylation and condensation reactions provide reliable pathways to construct the acyclic precursors required for spiroketal synthesis. These methods focus on the stepwise assembly of the carbon skeleton before the final cyclization event.
Iterative Alkylation of N,N-Dimethylhydrazones Followed by Cyclization
The use of N,N-dimethylhydrazones as carbonyl surrogates enables a powerful strategy for the controlled, sequential alkylation at the α-carbon position. The hydrazone functions as a protecting group for a ketone or aldehyde and, upon treatment with a strong base like lithium diisopropylamide (LDA), can be readily deprotonated to form a resonance-stabilized aza-enolate. This nucleophile can then be alkylated with high efficiency.
This process can be performed iteratively to build up a carbon chain with desired substituents. Once the target carbon skeleton is assembled, the hydrazone is removed through hydrolysis, often under mild oxidative or acidic conditions, to regenerate the ketone functionality. This ketone, now positioned appropriately relative to two hydroxyl groups (introduced as part of the alkylating agents or through subsequent steps), can undergo acid-catalyzed spiroketalization. This method provides a high degree of control over the construction of the acyclic dihydroxy ketone precursor, making it a valuable tool in complex target synthesis.
Mukaiyama Aldol Condensation in Spiroketal Fragment Synthesis
The Mukaiyama aldol addition is a Lewis acid-mediated reaction between a silyl (B83357) enol ether and a carbonyl compound, such as an aldehyde or ketone. wikipedia.orgrsc.org This reaction is a powerful tool for carbon-carbon bond formation as it avoids the harsh basic conditions of traditional aldol reactions and allows for a high degree of stereocontrol. nih.gov It is particularly valuable in the synthesis of complex natural products for its ability to construct the characteristic 1,3-oxygenation pattern found in polyketides, which are common precursors to spiroketals. nih.govresearchgate.net
In the synthesis of spiroketal analogues, the Mukaiyama aldol reaction is employed to construct key fragments of the target molecule. mdpi.com For example, it can be used to couple two smaller, functionalized molecules to create a larger acyclic chain containing a β-hydroxy ketone moiety. rsc.orgresearchgate.net This adduct can then be further elaborated and ultimately cyclized to form the spiroketal core. The vinylogous version of the reaction (VMAR) is especially powerful, as it allows for the synthesis of larger fragments by creating a 1,5-relationship between functional groups, generating two new stereocenters in the process. researchgate.netmdpi.com
| Reaction Component | Role in the Reaction | Reference(s) |
| Silyl Enol Ether | The nucleophilic component; a stable enolate equivalent. | wikipedia.org |
| Aldehyde or Ketone | The electrophilic component that is activated by the Lewis acid. | wikipedia.org |
| Lewis Acid (e.g., TiCl₄, BF₃·OEt₂) | Activates the carbonyl electrophile and catalyzes the C-C bond formation. | wikipedia.org, rsc.org |
| Product | A β-hydroxy carbonyl compound (or its silyl ether). | nih.gov |
Prins Cyclization for Spiroketal Scaffold Assembly
The Prins reaction is a powerful and versatile method for constructing oxygen-containing heterocyclic compounds, particularly tetrahydropyrans, which form a core component of the this compound structure. acs.org The reaction involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, followed by the capture of a nucleophile. wikipedia.org The process is typically promoted by a Brønsted or Lewis acid, which activates the carbonyl group, initiating the cyclization cascade. acs.orgresearchgate.net
The outcome of the Prins reaction is highly dependent on the reaction conditions. wikipedia.org For instance, in the presence of water and a protic acid like sulfuric acid, the reaction of an alkene with formaldehyde (B43269) typically yields a 1,3-diol. wikipedia.org However, in the absence of water, the intermediate oxocarbenium ion can lose a proton to form an allylic alcohol. wikipedia.org This reactivity allows for the strategic formation of the tetrahydropyran (B127337) ring found in spiroketals.
Various catalytic systems have been developed to improve the efficiency and stereoselectivity of the Prins cyclization. Both Lewis acids, such as tin(IV) chloride (SnCl₄) and boron trifluoride etherate (BF₃·OEt₂), and Brønsted acids have been employed. researchgate.netnih.gov The choice of catalyst can influence the reaction pathway and the stereochemical outcome. For example, the use of certain Lewis acids can lead to halo-Prins reactions where a halogen acts as the nucleophile. wikipedia.org A significant challenge in Prins cyclizations is the potential for racemization due to competing side reactions like the oxonia-Cope rearrangement. nih.govbeilstein-journals.org
Research has explored the use of heterogeneous catalysts, such as zeolites and mesoporous materials like Ce-MCM-41, to facilitate the Prins cyclization of homoallylic alcohols with aldehydes. researchgate.netabo.fi These solid acid catalysts offer advantages in terms of separation and reusability. Stereoselective Prins cyclizations have also been developed for the synthesis of complex spirocyclic systems, including spirocyclic oxindoles, by reacting homoallylic alcohols with isatin (B1672199) ketals. nih.govacs.org
Table 1: Examples of Catalysts and Conditions in Prins Cyclization for Tetrahydropyran Synthesis
| Catalyst Type | Specific Catalyst Example | Substrates | Key Features |
| Lewis Acid | SnCl₄, BF₃·OEt₂ | Homoallylic alcohols and aldehydes | Widely used for cyclization, can influence stereoselectivity. researchgate.netnih.gov |
| Lewis Acid | FeCl₃ | Homoallylic alcohols and aldehydes | Promotes highly stereoselective synthesis of 4-OH-tetrahydropyrans. acs.org |
| Brønsted Acid | Sulfuric Acid (H₂SO₄) | Alkenes and formaldehyde | Outcome depends on the presence of water. wikipedia.org |
| Heterogeneous | Ce-MCM-41, Zeolites | Isopulegol and benzaldehyde | Solid acid catalysts offering easier product separation. researchgate.netabo.fi |
| Lewis Acid | TMSOTf | Homoallylic alcohols and isatin ketals | Used in stereoselective synthesis of spirocyclic oxindoles. nih.govacs.org |
Diels-Alder Reactions in the Synthesis of Related Spiroketal Systems
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of organic synthesis for forming six-membered rings with excellent regio- and stereochemical control. wikipedia.org A variation of this reaction, the hetero-Diels-Alder reaction, is particularly relevant for the synthesis of spiroketals as it allows for the incorporation of heteroatoms, such as oxygen, into the newly formed ring. wikipedia.orgrsc.org In this variant, either the diene or the dienophile contains a heteroatom. wikipedia.org
The hetero-Diels-Alder approach has been successfully applied to the synthesis of spiroketal systems with high stereoselectivity. rsc.org Specifically, for the synthesis of nih.govnih.gov aromatic spiroketals, which are structurally analogous to this compound, a common strategy involves the reaction of an enol ether (acting as the dienophile) with an o-quinone methide (acting as the diene). nih.govacs.orgacs.org
To achieve high yields and regioselectivity, the dienophile can be functionalized. For example, a sulfoxide (B87167) group on the dienophile has been shown to effectively control the regiochemistry of the cycloaddition. nih.govacs.orgacs.org The reaction is typically carried out at elevated temperatures in a suitable solvent like benzene. acs.org Research has shown that electron-withdrawing substituents on the o-quinone methide precursor can significantly increase the reaction yield. acs.org The resulting functionalized spiroketal products, often containing ketone and olefin groups, can be further modified in subsequent synthetic steps. nih.govacs.org
Table 2: Hetero-Diels-Alder Reaction for Synthesis of nih.govnih.gov Aromatic Spiroketals
| Diene Precursor | Dienophile | Solvent | Temperature | Outcome |
| o-Quinone Methide Precursor | Vinyl Sulfoxide | Benzene | 110 °C | Constructs highly functionalized nih.govnih.gov aromatic spiroketal skeletons. nih.govacs.org |
| o-Quinone Methide Precursor (with electron-withdrawing group) | Vinyl Sulfoxide | Benzene | 110 °C | Increased yield of the spiroketal product. acs.org |
| o-Quinone Methide Precursor | Benzofuranone-derived enol ether | Toluene | Not specified | Synthesis of thioether precursors for the dienophile. acs.org |
Synthesis of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound and its analogues allows for the exploration of structurally diverse molecules. Various synthetic strategies have been developed to introduce a range of functional groups onto the spiroketal scaffold.
One innovative approach is a radical-based method that provides a flexible and convergent route to diversely substituted spiroketals. nih.govacs.org This strategy involves the functionalization of S-(3-chloro-2-oxo-propyl)-O-ethyl xanthate through two sequential xanthate transfer reactions. The resulting dihydroxy ketones then undergo spirocyclization to form spiroketals with five-, six-, or seven-membered rings. nih.govacs.org
Another versatile method involves the synthesis and elaboration of carbohydrate-derived spiroketals. nih.gov This three-step sequence begins with the Grignard addition of vinyl- or allylmagnesium bromide to a carbohydrate lactone. This is followed by a clay-mediated glycosidation with a terminal alkenol and finally, a ring-closing metathesis of the diene intermediate. This procedure has been used to synthesize a variety of pyranose- and furanose-derived spiroketals. nih.gov Importantly, the double bond in the resulting spiroketal can be further functionalized to create fused polycyclic ether systems. nih.gov
The synthesis of a specific functionalized derivative, 1,4-Dioxaspiro[4.6]undeca-6,9-diene-5,8-dione, which is a p-tropoquinone monoacetal, has also been reported. kyushu-u.ac.jp This compound was prepared via the singlet oxygen-oxidation of 1,4-dioxaspiro[4.6]undeca-6,8,10-triene, which is the ethylene (B1197577) acetal (B89532) of tropone. kyushu-u.ac.jp
Stereochemical Control in 1,4 Dioxaspiro 4.6 Undecan 6 One Synthesis
Enantioselective Methodologies for Chiral 1,4-Dioxaspiro[4.6]undecan-6-one Analogues
The synthesis of enantiomerically enriched spiroketals, including analogues of this compound, is a significant area of research due to the importance of stereoisomerism in determining biological activity. Enantioselective methods aim to produce a single enantiomer of a chiral compound, often relying on asymmetric catalysis or the use of chiral starting materials.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. This approach introduces a chiral catalyst to a reaction between achiral or racemic substrates to produce a chiral product with a preference for one enantiomer. In the context of spiroketal synthesis, asymmetric catalysis can be applied to key bond-forming reactions that establish the stereogenic centers.
For instance, the asymmetric hydrogenation of racemic α-aryl cyclohexanones bearing a β-monoethylene ketal group, which are structurally related to precursors of this compound, has been achieved using a chiral spiro ruthenium catalyst. nih.gov This dynamic kinetic resolution process allows for the synthesis of functionalized β-aryl cyclohexanols with high enantioselectivity (up to 99% ee). nih.gov While not directly applied to this compound itself, this methodology highlights the potential of transition-metal catalysis in establishing stereocenters in precursors to spiroketal systems. The general approach involves the in-situ racemization of the starting ketone and the enantioselective hydrogenation of one enantiomer, leading to a high yield of a single stereoisomeric alcohol product.
Another relevant strategy involves the use of organocatalysis. Asymmetric organocatalytic [4+2] cycloaddition reactions have been successfully employed to construct chiral spirocyclic scaffolds. researchgate.net Although demonstrated on different heterocyclic systems, the underlying principles of using chiral amines or other small organic molecules to catalyze the formation of chiral spirocenters can be conceptually extended to the synthesis of this compound analogues.
The chiral pool approach utilizes readily available, enantiomerically pure natural products as starting materials. This strategy incorporates pre-existing stereocenters from the starting material into the final target molecule, thereby avoiding the need for an asymmetric induction step.
A notable example is the enantioselective synthesis of 2,7-dimethyl-1,6-dioxaspiro[4.6]undecane and 2,7-diethyl-1,6-dioxaspiro[4.6]undecane, which are pheromones of certain bee species and close analogues of the target compound. researchgate.net The synthesis of these compounds has been achieved starting from ω-nitro ketoaliphatic compounds derived from chiral precursors. researchgate.net The key steps involve the elaboration of these chiral building blocks, followed by a spiroketalization reaction. The stereochemistry of the final spiroketal is dictated by the stereocenters present in the chiral starting materials.
While specific examples for this compound are not prevalent in the literature, the synthesis of other complex spiroketals often relies on precursors derived from carbohydrates, amino acids, or terpenes, which provide a robust entry into enantiopure systems.
Diastereoselective Strategies in Spiroketal Formation
Once the necessary chiral precursors are in hand, the formation of the spiroketal ring itself must be controlled to achieve the desired diastereomer. Spiroketalization typically involves the acid-catalyzed reaction of a dihydroxy ketone or a related precursor. The stereochemical outcome of this cyclization is governed by a combination of thermodynamic and kinetic factors, with the anomeric effect playing a crucial role. researchgate.net
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a cyclic ether to occupy the axial position. researchgate.net In the context of spiroketals, this translates to a stabilization of the diastereomer where the lone pairs of one of the ring oxygens are anti-periplanar to the C-O bond of the other ring. This often leads to the formation of the thermodynamically most stable diastereomer.
For example, in the synthesis of related spiroketal systems, acid-mediated cyclization of a precursor diol often leads to a mixture of diastereomers, which can then be equilibrated to the more stable isomer under the reaction conditions. acs.org The ratio of diastereomers can be influenced by the choice of acid catalyst and solvent. In some cases, chelation control with Lewis acids can be used to favor the formation of a specific diastereomer. For instance, the use of BF₃·OEt₂ has been shown to promote aldol (B89426) reactions and subsequent cyclizations with a degree of diastereoselectivity. acs.orgnih.gov
The table below summarizes the key factors influencing diastereoselectivity in spiroketal formation.
| Factor | Influence on Diastereoselectivity | Example |
| Anomeric Effect | Stabilizes the diastereomer with an axial C-O bond at the spirocenter, often leading to the thermodynamic product. | Formation of the most stable spiroketal isomer upon acid-catalyzed cyclization. researchgate.net |
| Steric Hindrance | Can favor the formation of the kinetic product to avoid unfavorable steric interactions in the transition state. | Bulky substituents may direct the cyclization to a less sterically congested diastereomer. |
| Reaction Conditions | The choice of acid catalyst, solvent, and temperature can influence the kinetic vs. thermodynamic product ratio. | Use of strong acids can promote equilibration to the thermodynamic product. |
| Chelation Control | Lewis acids can coordinate to heteroatoms in the substrate, locking the conformation and directing the cyclization. | BF₃·OEt₂ promoted aldol reaction and cyclization leading to a specific diastereomer. acs.orgnih.gov |
Influence of Reaction Conditions on Spirocenter Stereochemistry and Epimerization
The stereochemical integrity of the spirocenter in this compound and its analogues can be susceptible to the reaction conditions employed during and after the spiroketalization step. Epimerization, the change in configuration at one of several stereogenic centers, can occur at the spirocenter, particularly under acidic conditions. researchgate.net
Spiroketals are known to isomerize or epimerize under mildly acidic conditions to the thermodynamically favored isomer. researchgate.net This process typically involves the protonation of one of the ring oxygens, followed by ring opening to form a hydroxy-substituted oxonium ion intermediate. Re-cyclization can then occur to form either the original diastereomer or its epimer at the spirocenter. The equilibrium will favor the most stable diastereomer, which is often dictated by the anomeric effect and the minimization of steric interactions.
The rate of epimerization is influenced by several factors:
Acid Strength: Stronger acids can accelerate the rate of epimerization.
Temperature: Higher temperatures generally favor equilibration to the thermodynamic product.
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the intermediates and transition states involved in epimerization.
In some cases, the spiroketal unit can exhibit unusual resistance to acid-mediated isomerization and epimerization, which may be due to other functional groups within the molecule. researchgate.net Conversely, products that are surprisingly stable to a variety of acidic and basic conditions can be manipulated without loss of enantiomeric purity. researchgate.net This stability is crucial for any subsequent synthetic transformations.
The following table outlines the general influence of reaction conditions on spirocenter stereochemistry.
| Condition | Effect on Spirocenter | Rationale |
| Acidic (mild to strong) | Can lead to epimerization at the spirocenter. | Protonation of a ring oxygen facilitates ring-opening and re-closure, allowing for equilibration to the thermodynamically more stable diastereomer. researchgate.net |
| Basic | Generally stable, less prone to epimerization. | The spiroketal linkage is typically stable to basic conditions, as there is no facile mechanism for ring opening. researchgate.net |
| Elevated Temperature | Can promote epimerization and favor the thermodynamic product. | Provides the necessary activation energy to overcome the barrier for ring-opening and re-closure. |
| Lewis Acids | Can catalyze both the formation and epimerization of the spiroketal. | Coordination to the ring oxygen can facilitate C-O bond cleavage and subsequent isomerization. |
Mechanistic Insights into 1,4 Dioxaspiro 4.6 Undecan 6 One Chemistry
Elucidation of Acid-Catalyzed Spiroketalization Pathways
The formation of the 1,4-dioxaspiro[4.6]undecan-6-one scaffold is fundamentally a spiroketalization reaction. This process typically involves the reaction of a diketone precursor, such as cycloheptane-1,2-dione, with a diol, like ethylene (B1197577) glycol, under acidic conditions. The mechanism is a classic example of acid catalysis in carbonyl chemistry.
The reaction initiates with the protonation of one of the carbonyl oxygens of the cycloheptane-1,2-dione by an acid catalyst (e.g., p-toluenesulfonic acid, TsOH). This protonation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. One of the hydroxyl groups of ethylene glycol then attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Illustrative Reaction Scheme:
Step 1: Protonation: A carbonyl oxygen is protonated by an acid catalyst.
Step 2: Nucleophilic Attack: A hydroxyl group from ethylene glycol attacks the protonated carbonyl.
Step 3: Hemiketal Formation: A hemiketal intermediate is formed after proton transfer.
Step 4: Intramolecular Cyclization: The second hydroxyl group attacks the other carbonyl group (which may also be protonated).
Step 5: Deprotonation: The final spiroketal is formed upon deprotonation, regenerating the catalyst.
Mechanistic Investigations of C-C Bond Forming Reactions
While the spiroketal core is often the focus, the modification of the carbocyclic ring through carbon-carbon bond formation is critical for creating structural diversity. These reactions can be broadly categorized into radical and polar mechanisms.
Radical cascade reactions represent a powerful strategy for constructing complex cyclic and spirocyclic systems in a single step. iu.edu These reactions involve a series of intramolecular radical additions to unsaturated bonds, creating multiple rings and stereocenters in a controlled fashion. iu.edu For the synthesis of spiro systems like this compound, a radical cascade approach could be envisioned starting from an appropriately designed acyclic or monocyclic precursor.
A hypothetical radical cascade could be initiated by the formation of a radical on a side chain attached to a cycloheptene (B1346976) derivative. This radical could then undergo a series of cyclizations onto strategically placed double or triple bonds, ultimately leading to the formation of the spiro[4.6]undecane skeleton. Photoredox catalysis has emerged as a mild and efficient way to initiate such radical cascades, allowing for the formation of spiro-tetracyclic products from 1,6-enynes under visible light irradiation. wikipedia.org The intermediacy of a β-oxyvinyl radical, generated from a photocatalytically produced pyridine (B92270) N-oxy radical adding to a carbon-carbon triple bond, can trigger the cascade. wikipedia.org
Table 1: Key Features of Radical Cascade Reactions in Spirocycle Synthesis
| Feature | Description | Reference |
|---|---|---|
| Initiation | Can be achieved through various methods, including photoredox catalysis, providing mild reaction conditions. | wikipedia.org |
| Propagation | Involves a sequence of intramolecular radical additions to pi systems (alkenes, alkynes). | iu.edu |
| Termination | The cascade concludes with a final radical trapping step or a recombination event. |
| Complexity | Allows for the rapid construction of complex polycyclic and spirocyclic frameworks from simple precursors. | iu.eduwikipedia.org |
Conjugate addition, or Michael addition, is a fundamental C-C bond-forming reaction that occurs on α,β-unsaturated carbonyl compounds. masterorganicchemistry.comyoutube.com An unsaturated derivative of this compound, for instance, 1,4-Dioxaspiro[4.6]undec-7-en-6-one, would be an ideal substrate for such reactions. In this reaction, a nucleophile adds to the β-carbon of the conjugated system, leading to the formation of an enolate intermediate, which is subsequently protonated to give the 1,4-adduct. masterorganicchemistry.com
The stereochemical outcome of the conjugate addition is of significant interest, as it can create new stereocenters at the α and/or β positions. beilstein-journals.org The stereoselectivity can be influenced by several factors, including the use of chiral nucleophiles, chiral catalysts, or the inherent chirality of the spiroketal substrate itself. researchgate.net For example, the existing stereocenter at the spirocyclic core can direct the incoming nucleophile to one face of the molecule, leading to a diastereoselective transformation. researchgate.net The use of organocatalysts or transition-metal-based catalysts can achieve high levels of stereocontrol in conjugate additions. nih.gov
Table 2: Factors Influencing Stereochemistry in Conjugate Additions
| Factor | Influence on Stereoselectivity | Reference |
|---|---|---|
| Chiral Substrate | The inherent chirality of the starting material can direct the approach of the nucleophile. | researchgate.net |
| Chiral Nucleophile | The use of a nucleophile containing a stereocenter can induce asymmetry in the product. | |
| Chiral Auxiliary | A chiral auxiliary attached to the substrate can block one face, leading to preferential attack from the other. | researchgate.net |
| Chiral Catalyst | Organocatalysts or chiral metal complexes can create a chiral environment around the substrate, controlling the stereochemical outcome. | beilstein-journals.orgnih.gov |
Role of Lewis Acids and Catalysts in Spiroketal Synthesis
Catalysts play a crucial role in the synthesis of spiroketals, not only by accelerating the reaction but also by controlling its stereoselectivity. nih.govnih.gov Lewis acids are particularly effective in activating the carbonyl groups of the precursor dione (B5365651). nih.gov By coordinating to the carbonyl oxygen, the Lewis acid increases the electrophilicity of the carbonyl carbon, making it more reactive towards the nucleophilic attack of the diol. nih.gov This activation allows the reaction to proceed under milder conditions and can influence the equilibrium of the reaction.
In addition to traditional Lewis acids, a variety of other catalytic systems have been developed for stereoselective spiroketal synthesis. Organocatalysts, such as N-heterocyclic carbenes (NHCs), have been shown to be effective in catalyzing annulation reactions that produce spiro-heterocycles with high diastereo- and enantioselectivity. kyushu-u.ac.jp In some cases, the choice of catalyst can even lead to divergent reactivity, where different catalysts produce different spirocyclic products from the same starting materials. kyushu-u.ac.jp The ability to control the stereochemical outcome is paramount, especially in the synthesis of biologically active natural products containing spiroketal moieties.
Table 3: Examples of Catalysts in Spiroketal Synthesis
| Catalyst Type | Role in Reaction | Potential Outcome | Reference |
|---|---|---|---|
| Brønsted Acids (e.g., TsOH) | Protonates carbonyl, activating it for nucleophilic attack. | Formation of the spiroketal. | |
| Lewis Acids (e.g., Sc(OTf)₃) | Coordinates to carbonyl oxygen, enhancing electrophilicity. | Increased reaction rate and potential for stereocontrol. | nih.gov |
| Organocatalysts (e.g., NHCs) | Can activate substrates through various modes, leading to annulation. | High stereoselectivity in the formation of spiro-heterocycles. | kyushu-u.ac.jp |
| Transition Metals (e.g., Rhodium) | Can catalyze conjugate additions and other C-C bond-forming reactions. | Asymmetric synthesis of spiro compounds. | masterorganicchemistry.com |
Advanced Structural Elucidation and Conformational Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy for Configuration and Conformation
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and their through-space proximity, which is crucial for determining both the constitution and the stereochemistry of a molecule.
The structural assignment of 1,4-Dioxaspiro[4.6]undecan-6-one is achieved through the detailed analysis of its proton (¹H) and carbon-13 (¹³C) NMR spectra. nih.gov In ¹H NMR, the chemical shift (δ) of each proton signal provides information about its electronic environment. For instance, the protons on the ethylene (B1197577) glycol moiety of the spiroketal would be expected to appear in a distinct region of the spectrum, typically around 3.9-4.2 ppm, due to the deshielding effect of the adjacent oxygen atoms. The protons on the seven-membered cycloheptanone (B156872) ring would exhibit more complex splitting patterns and a wider range of chemical shifts, reflecting their varied diastereotopic environments.
In ¹³C NMR spectroscopy, each unique carbon atom in the molecule gives a distinct signal. The carbonyl carbon (C=O) of the ketone group is the most deshielded, typically appearing in the range of 200-220 ppm. The spiro carbon, being bonded to two oxygen atoms, would also have a characteristic chemical shift, generally found between 90 and 110 ppm. The remaining methylene (B1212753) (CH₂) carbons of the cycloheptanone ring and the ethylene glycol group would appear in the aliphatic region of the spectrum. The precise assignment of each signal is confirmed using two-dimensional (2D) NMR techniques, such as HSQC (Heteronuclear Single Quantum Coherence), which correlates proton signals with the carbon atoms to which they are directly attached.
Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound (Note: This table is illustrative, as specific experimental data for this exact compound is not widely published. Values are based on analogous structures.)
| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |
| C=O (C6) | ~210 | - | - |
| Spiro-C (C5) | ~108 | - | - |
| O-CH₂ (C2/C3) | ~65 | ~4.0 | m |
| CH₂ (C7) | ~45 | ~2.6 | t |
| CH₂ (C11) | ~40 | ~1.8 | m |
| CH₂ (C8) | ~30 | ~1.7 | m |
| CH₂ (C10) | ~28 | ~1.6 | m |
| CH₂ (C9) | ~25 | ~1.5 | m |
To determine the relative stereochemistry and preferred conformation of the flexible seven-membered ring, Nuclear Overhauser Effect (NOE) studies are essential. nih.gov NOE is a phenomenon where the magnetization of a nucleus is transferred to a spatially close nucleus (typically within 5 Å), regardless of the number of bonds separating them. In a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment, cross-peaks are observed between protons that are close in space.
For this compound, NOE correlations between the protons of the ethylene glycol unit and specific protons on the cycloheptanone ring would reveal the facial orientation of the dioxolane ring relative to the seven-membered ring. This information is critical for establishing the chair, boat, or twist-chair conformation of the cycloheptanone ring and how the spiroketal moiety is oriented.
X-ray Crystallography for Absolute and Relative Stereochemistry
While NMR provides structural information in solution, X-ray crystallography offers an unambiguous determination of the solid-state structure, including absolute and relative stereochemistry. nih.gov This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The analysis yields a precise three-dimensional map of electron density, from which the exact positions of all atoms can be determined.
For this compound, a successful crystallographic analysis would provide definitive data on bond lengths, bond angles, and torsional angles. This would unequivocally establish the conformation of the seven-membered ring and the stereochemistry at the spirocyclic center. If a chiral resolving agent is used during crystallization or if the compound crystallizes in a chiral space group, the absolute configuration of the molecule can also be determined.
Spectroscopic Characterization of Intermediate Compounds
The synthesis of this compound typically proceeds from a precursor such as cycloheptane-1,2-dione. The spectroscopic characterization of such intermediates is crucial for monitoring the progress of the reaction and confirming the structure of each synthetic step. For example, the precursor, cycloheptane-1,2-dione, would show two distinct carbonyl signals in its ¹³C NMR spectrum and would lack the characteristic signals for the spiroketal group (the spiro-carbon and the O-CH₂-CH₂-O carbons). Infrared (IR) spectroscopy is also used to identify key functional groups, such as the strong C=O stretching vibrations, which would differ between the dione (B5365651) precursor and the final ketal product.
Theoretical and Computational Studies of Spiroketal Conformations and Stability
Computational chemistry provides powerful tools for investigating the conformational landscape and relative stabilities of different isomers of this compound. fishersci.ca These theoretical models can predict the most stable conformations and the energy barriers between them, offering insights that can be difficult to obtain from experiments alone.
Analysis of Stereoelectronic Effects (Anomeric and Exo-anomeric Effects)
Stereoelectronic effects are crucial in determining the three-dimensional structure and reactivity of molecules, arising from the spatial arrangement of orbitals. In spiroketal systems like this compound, the anomeric and exo-anomeric effects are the most significant of these interactions, dictating the preferred conformation around the spirocyclic center.
The anomeric effect, first observed in carbohydrate chemistry, describes the tendency of a heteroatomic substituent adjacent to another heteroatom within a ring to favor an axial orientation over the sterically less hindered equatorial position. scripps.eduwikipedia.org This phenomenon is not explained by simple steric considerations but rather by stabilizing electronic interactions. The prevailing explanation involves hyperconjugation, where a lone pair of electrons (n) on one of the ring oxygens donates into the antibonding orbital (σ*) of the adjacent C-O bond. wikipedia.orgrsc.org For this overlap to be effective, the orbitals must be anti-periplanar, a geometry that is achieved when the substituent is in the axial position.
In the context of this compound, the spiroketal moiety is the focus of these effects. The molecule contains two C-O bonds at the anomeric center (the spiro carbon). The endo-anomeric effect refers to the interaction involving the lone pairs of an endocyclic (ring) oxygen and the adjacent C-O bond that is also part of a ring. The exo-anomeric effect involves the donation from a lone pair on an endocyclic oxygen into the σ* orbital of an exocyclic C-O bond. rsc.org
In a spiroketal, both anomeric effects are essentially "endo" with respect to the two rings. The stability of the spiroketal conformation is maximized when the number of anomeric effects is maximized. Each oxygen atom in the spiroketal system has two lone pairs of electrons. A stabilizing anomeric interaction occurs when one of these lone pairs is oriented anti-periplanar to the other C-O bond originating from the spiro carbon.
Studies on related spiroketal systems, such as 1,7-dioxaspiro[5.5]undecanes, have provided a framework for understanding these effects. researchgate.netresearchgate.net It is established that the most stable conformation of a spiroketal is the one that allows for two such stabilizing anomeric interactions simultaneously. This requires that for each oxygen atom, one lone pair is properly aligned to donate into the antibonding orbital of the adjacent C-O bond. This stereochemical arrangement locks the molecule into a specific, rigid conformation.
The consequences of these stereoelectronic effects are observable in the molecule's geometry. The C-O bonds involved in the anomeric effect are typically shorter, while the C-O bonds that accept the electron donation are elongated.
Detailed Research Findings
While specific experimental data for this compound is not extensively published, findings from analogous spiroketal systems provide clear insights. Research on various dioxaspiro compounds demonstrates that the conformation is overwhelmingly controlled by the need to satisfy the anomeric effect for both oxygen atoms. researchgate.net This dual stabilization is estimated to be more significant than steric hindrance, forcing the rings into a conformation that might otherwise seem unfavorable.
The table below illustrates the expected geometric consequences of the anomeric effect at the spiroketal center of this compound, based on general principles.
| Parameter | Without Anomeric Effect (Hypothetical) | With Anomeric Effect (Expected) | Rationale |
| C-O Bond Length | Standard single bond length (~1.43 Å) | One bond slightly shorter, one slightly longer | Electron density donation from a lone pair into a σ* orbital strengthens one bond and weakens the other. |
| O-C-O Bond Angle | Close to tetrahedral angle (109.5°) | May deviate to optimize orbital overlap | The system distorts slightly to achieve better anti-periplanar alignment for hyperconjugation. |
| Preferred Conformation | Governed by minimizing steric hindrance | Governed by maximizing n → σ* orbital overlap | The energy stabilization from two anomeric effects outweighs steric penalties. |
The presence of the seven-membered cycloheptanone ring introduces additional conformational complexity compared to simpler six-membered ring systems. libretexts.org However, the powerful directing influence of the anomeric and exo-anomeric effects at the spiro center remains the dominant factor in determining the local geometry of the dioxolane and cycloheptanone rings relative to each other.
Applications of 1,4 Dioxaspiro 4.6 Undecan 6 One and Its Scaffolds in Organic Synthesis
As Synthetic Intermediates and Building Blocks for Complex Molecules
The strategic placement of a protected ketone within a seven-membered ring makes 1,4-Dioxaspiro[4.6]undecan-6-one a valuable intermediate for constructing more complex molecular scaffolds. The ketal group serves as a robust protecting group for the ketone, allowing for selective chemical transformations on other parts of the molecule. This characteristic is fundamental in multi-step syntheses where precise control over reactivity is paramount.
Organic chemists leverage this spirocyclic compound to introduce the cycloheptanone (B156872) moiety into larger molecules. The protected ketone can be deprotected under acidic conditions to reveal the carbonyl group, which can then participate in a variety of carbon-carbon bond-forming reactions. These include aldol (B89426) condensations, Wittig reactions, and Grignard additions, thereby enabling the elaboration of the carbon skeleton. This building-block approach simplifies the synthesis of complex molecules by allowing for the modular assembly of different fragments. The ability to construct complex molecules from simpler, readily available building blocks is a central tenet of modern synthetic chemistry.
Contribution to the Total Synthesis of Natural Products
The true utility of a synthetic building block is often demonstrated in its successful application in the total synthesis of natural products. This compound and its derivatives have proven instrumental in the synthesis of several biologically active compounds.
Pheromone Synthesis
Spiroketals are common components of insect pheromones. A prominent example is the synthesis of 1,7-Dioxaspiro[5.5]undecane, the major component of the sex pheromone of the olive fruit fly (Bactrocera oleae, formerly Dacus oleae). researchgate.netresearchgate.netrsc.orgmdpi.com Various synthetic routes to this target molecule have been developed, with many strategies relying on precursors that can be conceptually derived from or are related to spirocyclic structures. The synthesis of these pheromones is of significant economic importance for pest management in olive cultivation.
The synthesis of (R)-1,7-dioxaspiro[5.5]undecane, a key component of the olive fruit fly pheromone, has been achieved through various stereoselective routes. nih.gov Similarly, other insect pheromones containing the 1,6-dioxaspiro[4.4]nonane and 1,6-dioxaspiro[4.5]decane skeletons, such as chalcogran and conophthorin, have been synthesized, showcasing the broad applicability of spirocyclic precursors in this field. researchgate.netresearchgate.netnih.gov While not directly starting from this compound, these syntheses highlight the importance of the spiroketal motif, which can be constructed from related building blocks.
Table 1: Examples of Pheromones with Spiroketal Structures
| Pheromone Name | Chemical Structure | Target Organism |
|---|---|---|
| Olean (1,7-Dioxaspiro[5.5]undecane) | 1,7-Dioxaspiro[5.5]undecane | Olive fruit fly (Bactrocera oleae) |
| Chalcogran | 2-Ethyl-1,6-dioxaspiro[4.4]nonane | Spruce bark beetle (Pityogenes chalcographus) |
Complex Diterpene Architectures
The synthesis of complex diterpenes, a class of natural products known for their intricate polycyclic structures and significant biological activities, represents a formidable challenge in organic chemistry. nih.gov Taxane diterpenes, such as the anticancer agent Taxol, are a well-known example. nih.gov The construction of these molecules often requires innovative synthetic strategies and versatile building blocks. While direct application of this compound in the synthesis of complex diterpenes is not extensively documented, the principles of using cyclic ketones and spirocyclic intermediates are central to many synthetic approaches. The strategic use of ring systems allows for the controlled formation of the multiple contiguous stereocenters that characterize these complex natural products. The development of synthetic routes to these molecules is crucial, as their isolation from natural sources is often inefficient. nih.gov
Development of Analogues for Structure-Activity Relationship (SAR) Studies in Chemical Biology
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and chemical biology, providing insights into how a molecule's structure correlates with its biological activity. mdpi.commdpi.com By systematically modifying a lead compound, chemists can identify the key structural features responsible for its therapeutic effects and design more potent and selective analogues. nih.gov
The 1,4-Dioxaspiro[4.6]undecane scaffold can be used as a template for designing novel bioactive molecules. By modifying the cycloheptane ring or introducing substituents, a library of analogues can be synthesized. For instance, in the development of muscarinic agonists for potential Alzheimer's treatment, SAR studies of related 1-oxa-8-azaspiro[4.5]decanes revealed how modifications to the spirocyclic core and its substituents influenced receptor affinity and selectivity. nih.gov This approach, focused on a spirocyclic core, demonstrates how such scaffolds can be systematically altered to probe interactions with biological targets. The synthesis design in these studies allows for the exploration of the chemical space around the core structure, leading to compounds with improved pharmacological profiles.
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,7-Dioxaspiro[5.5]undecane (Olean) |
| (R)-1,7-Dioxaspiro[5.5]undecane |
| 1,6-Dioxaspiro[4.4]nonane |
| 2-Ethyl-1,6-dioxaspiro[4.4]nonane (Chalcogran) |
| 1,6-Dioxaspiro[4.5]decane |
| 7-Methyl-1,6-dioxaspiro[4.5]decane (Conophthorin) |
| Taxol (Paclitaxel) |
Future Directions and Emerging Research Avenues
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of spiroketals. nih.gov Traditional methods often rely on corrosive acid catalysts and generate significant waste. nih.govacs.org Future research is focused on creating environmentally benign processes that minimize energy consumption and utilize renewable resources.
Key emerging strategies include:
Biocatalysis: The use of enzymes, or "spiroketal synthases," offers a highly selective and environmentally friendly route to spiroketal formation. nih.gov These enzymatic processes occur in aqueous media under mild conditions, presenting a significant advantage over conventional organic synthesis.
Photocatalysis: Visible-light-mediated reactions are gaining traction for their ability to promote acetalization and ketalization under ambient conditions, reducing the need for harsh reagents and high temperatures. acs.org
Mechanochemistry: Ball-milling and other solvent-free or low-solvent techniques reduce the reliance on hazardous organic solvents, aligning with the principles of green chemistry. nih.gov These methods have shown promise for various organic transformations, including allylations that can be precursors to spiroketal structures.
| Methodology | Typical Reagents/Conditions | Key Advantages | Reference |
|---|---|---|---|
| Traditional Acid Catalysis | HCl, H₂SO₄, p-TsOH; often requires water removal | Well-established, simple | nih.gov |
| Biocatalysis | Enzymes (e.g., monooxygenase); aqueous buffer, mild temp. | High selectivity, environmentally friendly, sustainable | nih.gov |
| Photocatalysis | Photocatalyst (e.g., graphitic-C₃N₄), visible light | Uses ambient conditions, low energy input | acs.org |
| Mechanochemistry | Ball-milling, often solvent-free or with minimal solvent | Reduced solvent waste, high efficiency | nih.gov |
Exploration of Catalyst Systems for Enhanced Selectivity
Achieving high stereoselectivity at the spirocyclic center is a primary challenge in spiroketal synthesis. benthamscience.comsioc-journal.cn The development of advanced catalyst systems is crucial for controlling the three-dimensional arrangement of the final molecule, which is often directly linked to its biological activity. oaepublish.com
Future research in this area is concentrated on:
Asymmetric Organocatalysis: Chiral small molecules, such as phosphoric acids and thiourea (B124793) derivatives, are being developed to catalyze the formation of spiroketals with high enantioselectivity. sioc-journal.cnoaepublish.com These catalysts work by creating a chiral environment around the reacting molecules, guiding the formation of one stereoisomer over another.
Transition Metal Catalysis: Metals like gold, silver, and cobalt are at the forefront of new catalytic methods. nih.govresearchgate.netmdpi.com Gold catalysts, in particular, have shown exceptional ability in activating alkynes for subsequent spiroketalization. nih.govnih.gov The development of novel ligands for these metals continues to push the boundaries of selectivity.
Dual-Function Catalysts: Systems that possess both acidic and basic sites or redox capabilities are being explored to streamline reaction cascades, leading to the efficient construction of complex spiroketal frameworks from simple precursors. nih.govmdpi.com
| Catalyst Type | Example | Key Feature | Reference |
|---|---|---|---|
| Asymmetric Organocatalyst | Chiral Phosphoric Acid | Provides high enantioselectivity through hydrogen bonding interactions. | sioc-journal.cn |
| Transition Metal | Gold(I) Complexes | Efficiently catalyzes hydroalkoxylation and cyclization of alkynyl diols. | nih.govsyrris.com |
| Biocatalyst | Flavin-dependent Monooxygenase | Controls complex oxidative rearrangements to form spiroketal pharmacophores. | nih.gov |
| Non-noble Metal Catalyst | Cobalt Nanoparticles | Offers a sustainable and cost-effective option for related reductive aminations. | mdpi.com |
Advanced Computational Modeling for Predictive Synthesis and Conformational Landscape Analysis
Computational chemistry has become an indispensable tool for accelerating research and development in modern drug discovery and complex molecule synthesis. spirochem.com For spiroketals like 1,4-Dioxaspiro[4.6]undecan-6-one, computational models offer profound insights that are difficult to obtain through experimental means alone.
Emerging applications include:
Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations are used to map the energy landscapes of reaction pathways. oaepublish.com This allows researchers to understand the transition states involved in spiroketalization and predict the origins of stereoselectivity.
Conformational Analysis: Predicting the stable three-dimensional structure of a spiroketal is critical. nih.gov Molecular modeling can determine the preferred conformation by calculating the energies of different arrangements, taking into account subtle stereoelectronic effects like the anomeric effect.
Virtual Screening: Computational tools enable the in silico screening of virtual libraries of catalysts and substrates. spirochem.com This predictive capability helps prioritize experiments, saving significant time and resources by focusing on the most promising candidates.
| Computational Method | Application | Benefit | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Determine transition state structures and reaction energetics. | Explains the origin of stereoselectivity in catalytic reactions. | oaepublish.com |
| Molecular Mechanics/Dynamics | Analyze conformational preferences and stability. | Predicts the most stable 3D structure of the spiroketal. | nih.gov |
| Virtual Library Screening | Screen potential catalysts and substrates in silico. | Accelerates discovery by prioritizing high-potential experiments. | spirochem.com |
Integration of Spiroketal Synthesis with Flow Chemistry and Automation
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a flask, is revolutionizing chemical synthesis. nih.gov Its integration with automation offers enhanced safety, efficiency, and scalability, making it ideal for the production of fine chemicals and pharmaceutical intermediates. syrris.comrsc.org
The application of flow chemistry to spiroketal synthesis provides several advantages:
Enhanced Control and Safety: Microreactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.govnih.gov This level of control can improve yields and selectivity while allowing for the safe use of hazardous reagents.
Scalability and Throughput: Translating a synthesis from a small-scale batch process to large-scale production is often challenging. Flow chemistry simplifies this "scale-up" process, sometimes by "numbering-up" or running multiple reactors in parallel. nih.govrsc.org
Telescoped and Automated Synthesis: Flow systems allow for multiple reaction steps to be connected in sequence (telescoped synthesis) without isolating intermediates. rsc.org This, combined with automated control and real-time analysis, can significantly shorten the time required to synthesize complex molecules like spiroketals. nih.govsyrris.com
| Parameter | Batch Synthesis | Flow Synthesis | Reference |
|---|---|---|---|
| Heat & Mass Transfer | Often inefficient, can lead to hotspots. | Highly efficient due to high surface-area-to-volume ratio. | nih.gov |
| Scalability | Challenging, requires re-optimization. | Simpler, achieved by running longer or numbering-up. | rsc.org |
| Safety | Large volumes of reagents can be hazardous. | Small reaction volumes enhance safety. | syrris.com |
| Automation | Difficult to fully automate multi-step processes. | Well-suited for integration with automated pumps, reactors, and analytics. | nih.gov |
Q & A
Q. What are the primary synthetic routes for 1,4-Dioxaspiro[4.6]undecan-6-one, and how are reaction conditions optimized?
Methodological Answer: The synthesis typically involves multi-step spirocyclization and oxidation. For example:
- Step 1: Cycloheptanone derivatives are brominated in ethyleneglycol to form intermediates like 6-bromo-1,4-dioxaspiro[4.5]undecane .
- Step 2: Elimination of HBr using NaOH in methanol yields unsaturated spiro compounds.
- Step 3: Allylic oxidation with tert-butyl hydroperoxide (TBHP) and palladium hydroxide generates the ketone moiety in 1,4-Dioxaspiro[4.6]undec-6-en-8-one .
Optimization: Reaction time, temperature (e.g., reflux for elimination), and catalyst loading (e.g., 5 mol% Rh for 1,2-additions) are critical. Column chromatography is often required for purification .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- IR Spectroscopy: Identifies carbonyl (C=O) and ether (C-O-C) functional groups.
- NMR Analysis:
- ¹H NMR: Resolves spirocyclic proton environments and confirms stereochemistry.
- ¹³C NMR: Assigns carbons in the dioxaspiro ring and ketone group.
- Mass Spectrometry (GC-MS): Validates molecular weight (e.g., m/z peaks for C9H12O2 derivatives) and fragmentation patterns .
Advanced Research Questions
Q. How can mechanistic studies elucidate rhodium-catalyzed 1,2-additions involving this compound?
Methodological Answer:
- Catalytic Cycle Analysis: Use Rh(I) catalysts (e.g., [Rh(cod)Cl]₂) with AlMe₃ as a co-catalyst in THF. Monitor intermediates via in situ NMR or X-ray crystallography .
- Kinetic Isotope Effects (KIE): Compare reaction rates with deuterated substrates to identify rate-determining steps.
- Computational Modeling: DFT calculations (e.g., Gaussian 09) predict transition states and regioselectivity in allylic alkylation .
Q. How should researchers address contradictions in reported biological activity data for spirocyclic dioxane derivatives?
Methodological Answer:
- Standardized Assays: Re-evaluate anticancer/antimicrobial activity under uniform conditions (e.g., MCF-7 cell lines, MIC protocols) .
- Structural Analog Comparison: Test analogs like 1,4-Dioxaspiro[4.5]decan-8-one to isolate structure-activity relationships (SAR) .
- Meta-Analysis: Use tools like RevMan to aggregate data from disparate studies, adjusting for variables like solvent polarity or impurity profiles .
Q. What strategies improve yield in large-scale syntheses of this compound?
Methodological Answer:
- Flow Chemistry: Continuous reactors enhance mixing and heat transfer during bromination or oxidation steps .
- Catalyst Recycling: Immobilize Pd or Rh catalysts on silica supports to reduce costs .
- Byproduct Mitigation: Optimize stoichiometry (e.g., AlMe₃ equivalents) to minimize side reactions like over-oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
